3-(2H-tetrazol-5-ylamino)benzoic acid is an organic compound characterized by its unique structure, which incorporates a tetrazole ring attached to a benzoic acid derivative. The molecular formula of this compound is CHNO, and it is known for its potential applications in medicinal chemistry and materials science. The compound is classified as an amino acid derivative due to the presence of an amino group and a carboxylic acid functional group.
Methods and Technical Details
The synthesis of 3-(2H-tetrazol-5-ylamino)benzoic acid can be approached through several synthetic routes, primarily involving the formation of the tetrazole ring followed by coupling reactions.
Structure and Data
The molecular structure of 3-(2H-tetrazol-5-ylamino)benzoic acid features:
The molecular weight is approximately 190.16 g/mol, and it exists as a solid at room temperature.
Reactions and Technical Details
3-(2H-tetrazol-5-ylamino)benzoic acid can undergo various chemical reactions:
These reactions are essential for modifying the compound to enhance its properties or tailor it for specific applications.
The mechanism of action for 3-(2H-tetrazol-5-ylamino)benzoic acid primarily involves its interactions with biological targets such as enzymes and receptors. The tetrazole moiety mimics carboxylic acids, allowing it to bind effectively to active sites on proteins. This binding can modulate enzymatic activity or receptor interactions, leading to various biological effects including potential antimicrobial or anticancer activities.
Physical Properties:
Chemical Properties:
3-(2H-tetrazol-5-ylamino)benzoic acid has several scientific applications:
Tetrazoles are nitrogen-rich, planar heterocyclic rings consisting of one carbon and four nitrogen atoms. Their exceptional metabolic stability and resistance to enzymatic degradation make them valuable bioisosteres for carboxylic acid groups in medicinal chemistry. The tetrazole ring exhibits aromatic character due to delocalized π-electrons, contributing to its thermodynamic stability despite high nitrogen content. Its acidity (pKa ~4.5-4.9) closely mirrors that of carboxylic acids (pKa ~4.2-4.8), allowing it to mimic carboxylate groups in biological interactions while offering superior pharmacokinetic properties. This bioisosteric replacement enhances cell membrane permeability due to increased lipophilicity and reduces susceptibility to metabolic conjugation reactions [5]. The non-classical hydrogen bonding capability of the tetrazole NH group further enables specific interactions with biological targets, making it a privileged scaffold in drug design.
The integration of tetrazole moieties with benzoic acid scaffolds emerged prominently in the late 20th century with the development of cephalosporin antibiotics. Cefoperazone (FDA-approved in 1981) and latamoxef (1982) incorporated tetrazole rings to enhance binding affinity to penicillin-binding proteins while improving pharmacokinetic profiles. This strategic integration addressed bacterial resistance mechanisms by optimizing steric and electronic properties at the C3'/C4 positions of β-lactam antibiotics [5]. The structural evolution continued with non-antibiotic applications, exemplified by the synthesis of 4-(1H-tetrazol-5-yl)benzoic acid (CAS RN: 34114-12-0) and its isomers, which became commercially available as building blocks for drug discovery [4]. The development of 3-nitro-2-[(1H-tetraazol-5-ylamino)carbonyl]benzoic acid (PubChem CID: 171979591) further demonstrated the versatility of tetrazole-benzoic acid conjugates in creating structurally diverse pharmacophores [2]. This historical trajectory reflects a deliberate shift toward multifunctional heterocyclic architectures with tailored physicochemical properties.
3-(2H-Tetrazol-5-ylamino)benzoic acid (molecular formula: C₈H₇N₅O₂; PubChem CID: 44352870) features a molecular weight of 205.18 g/mol [1]. The compound exists as a zwitterionic solid at physiological pH, with the tetrazole nitrogen deprotonated and the carboxylic acid protonated in the crystalline state. Its melting point exceeds 250°C, indicative of strong intermolecular interactions and crystalline stability [4]. The dual acidic functional groups confer pH-dependent solubility: limited solubility in neutral organic solvents but enhanced solubility in alkaline aqueous media (as a dianion). Calculated logP values suggest moderate lipophilicity (estimated -0.3 to 0.7), balancing membrane permeability and aqueous solubility. The ortho-substitution pattern creates potential for intramolecular hydrogen bonding between the tetrazole NH and carboxylate oxygen, influencing conformation and crystal packing. UV-Vis spectroscopy reveals a maximum absorption at ~261 nm in methanol, characteristic of π→π* transitions in conjugated aromatic-tetrazole systems [4].
Table 1: Fundamental Properties of 3-(2H-Tetrazol-5-ylamino)benzoic Acid
Property | Value/Description | Method/Reference |
---|---|---|
Molecular Formula | C₈H₇N₅O₂ | PubChem [1] |
Molecular Weight | 205.18 g/mol | Calculated |
Melting Point | >250°C | TCI Chemicals [4] |
UV λmax (MeOH) | 261 nm | TCI Chemicals [4] |
pKa (Tetrazole) | ~4.5-4.9 (estimated) | Analog data [5] |
pKa (Carboxylic Acid) | ~3.8-4.2 (estimated) | Analog data [5] |
Solubility | Low in H₂O (neutral pH); soluble in base | Experimental [4] |
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.: 50875-10-0
CAS No.: 32338-15-1